2,2'-[1,2-Phenylenebis(carbonyloxy)]di(prop-2-enoic acid)
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Overview
Description
2,2’-[1,2-Phenylenebis(carbonyloxy)]di(prop-2-enoic acid) is an organic compound characterized by the presence of a phenylenebis(carbonyloxy) group attached to two prop-2-enoic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[1,2-Phenylenebis(carbonyloxy)]di(prop-2-enoic acid) typically involves the reaction of 1,2-phenylenediamine with chloroacetic acid under basic conditions to form the intermediate 2,2’-[1,2-Phenylenebis(oxy)]diacetic acid . This intermediate is then subjected to esterification with prop-2-enoic acid in the presence of a suitable catalyst, such as sulfuric acid, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2’-[1,2-Phenylenebis(carbonyloxy)]di(prop-2-enoic acid) undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2’-[1,2-Phenylenebis(carbonyloxy)]di(prop-2-enoic acid) has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2’-[1,2-Phenylenebis(carbonyloxy)]di(prop-2-enoic acid) involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and cellular processes . Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,2’-[1,2-Phenylenebis(carbonyloxy)]di(prop-2-enoic acid) is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
67363-84-2 |
---|---|
Molecular Formula |
C14H10O8 |
Molecular Weight |
306.22 g/mol |
IUPAC Name |
2-[2-(1-carboxyethenoxycarbonyl)benzoyl]oxyprop-2-enoic acid |
InChI |
InChI=1S/C14H10O8/c1-7(11(15)16)21-13(19)9-5-3-4-6-10(9)14(20)22-8(2)12(17)18/h3-6H,1-2H2,(H,15,16)(H,17,18) |
InChI Key |
GVYYGBNSAYWERH-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C(=O)O)OC(=O)C1=CC=CC=C1C(=O)OC(=C)C(=O)O |
Origin of Product |
United States |
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